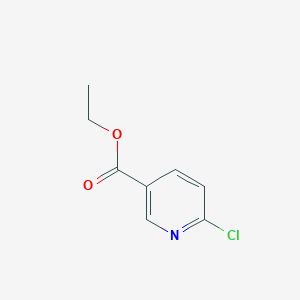

6-Chloro-nicotinate d'éthyle

Vue d'ensemble

Description

Ethyl 6-chloronicotinate is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . It is a derivative of nicotinic acid and is commonly used in the preparation of potent H3 receptor antagonists . The compound appears as a white to light yellow solid or colorless to yellow liquid .

Applications De Recherche Scientifique

Ethyl 6-chloronicotinate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Ethyl 6-chloronicotinate is a derivative of nicotinic acid

Mode of Action

Ethyl 6-chloronicotinate undergoes direct amidation when reacting with benzylamine in the presence of lanthanum trifluoromethanesulfonate La(OTf)3

Biochemical Pathways

It’s known that it can be used in the preparation of other compounds

Pharmacokinetics

It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It’s also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Action Environment

It’s worth noting that the compound is stable under inert atmosphere and room temperature conditions .

Analyse Biochimique

Biochemical Properties

Ethyl 6-chloronicotinate undergoes direct amidation when it reacts with benzylamine in the presence of lanthanum trifluoromethanesulfonate La (OTf)3 . This reaction is part of the biochemical interactions that Ethyl 6-chloronicotinate participates in.

Cellular Effects

The specific cellular effects of Ethyl 6-chloronicotinate are not well-documented in the literature. As a derivative of nicotinic acid, it may have similar effects on cells. Nicotinic acid and its derivatives are known to interact with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Ethyl 6-chloronicotinate involves its interaction with benzylamine, leading to direct amidation . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

The specific metabolic pathways that Ethyl 6-chloronicotinate is involved in are not well-documented. As a derivative of nicotinic acid, it may participate in similar metabolic pathways. Nicotinic acid is involved in various metabolic processes, including the metabolism of fats, carbohydrates, and proteins .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 6-chloronicotinate can be synthesized through various methods. One common method involves the reaction of 6-chloronicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid . Another method involves the direct amidation of ethyl 6-chloronicotinate with benzylamine in the presence of lanthanum trifluoromethanesulfonate .

Industrial Production Methods: In industrial settings, ethyl 6-chloronicotinate is produced by charging ethyl 6-chloronicotinate into a reaction flask containing toluene, followed by the addition of potassium carbonate, triphenylphosphine, and palladium on carbon (Pd/C) as a catalyst . The reaction mixture is then heated under reflux conditions to obtain the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl 6-chloronicotinate undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Amidation Reactions: It reacts with amines to form amides.

Esterification Reactions: It can be esterified with alcohols to form different esters.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Amidation: Benzylamine and lanthanum trifluoromethanesulfonate are commonly used.

Esterification: Sulfuric acid is often used as a dehydrating agent.

Major Products Formed:

Substitution: Products include various substituted nicotinates.

Amidation: Products include benzylamide derivatives.

Esterification: Products include different ester derivatives.

Comparaison Avec Des Composés Similaires

Ethyl 6-chloronicotinate can be compared with other similar compounds such as:

- Ethyl 6-chloropyridine-3-carboxylate

- Ethyl 2-chloro-5-pyridinecarboxylate

- 6-Chloronicotinic acid ethyl ester

Uniqueness: Ethyl 6-chloronicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties . Its ability to act as an H3 receptor antagonist sets it apart from other similar compounds .

Activité Biologique

Ethyl 6-chloronicotinate (E-6-ClN) is a derivative of nicotinic acid, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and implications in medicinal chemistry.

- Molecular Formula : CHClNO

- Molecular Weight : 185.61 g/mol

- CAS Number : 49608-01-7

- Physical State : White to light yellow solid or colorless to yellow liquid

Ethyl 6-chloronicotinate primarily functions as a precursor in the synthesis of various pharmacologically active compounds, particularly H3 receptor antagonists. Its biological activity is largely attributed to its ability to interact with nicotinic acetylcholine receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders.

Key Biological Activities

- H3 Receptor Antagonism : E-6-ClN is utilized in the development of H3 receptor antagonists, which are being investigated for their potential in treating cognitive deficits associated with conditions such as Alzheimer's disease and narcolepsy .

- CYP450 Inhibition : Studies indicate that E-6-ClN acts as an inhibitor of CYP1A2, a key enzyme in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, necessitating careful consideration in polypharmacy scenarios .

- Skin Permeation : E-6-ClN has been characterized as a permeant compound, suggesting potential applications in transdermal drug delivery systems. Its Log Kp value indicates significant skin penetration capabilities, which could be beneficial for topical formulations .

Synthesis and Applications

Recent studies have highlighted the synthesis of ethyl 6-chloronicotinate derivatives for radiolabeling applications in positron emission tomography (PET). For instance, fluorination of E-6-ClN has been employed to create radiolabeled compounds with high affinity for specific receptors, facilitating imaging studies in cancer research .

Pharmacological Studies

A notable study investigated the effects of E-6-ClN on neuronal signaling pathways. The compound was shown to enhance synaptic transmission in certain neuronal cultures, indicating its potential role as a cognitive enhancer .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

ethyl 6-chloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8(11)6-3-4-7(9)10-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDJJTQWIZLGPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384090 | |

| Record name | Ethyl 6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49608-01-7 | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49608-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloronicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 6-chloro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What spectroscopic methods were employed in this research to study ethyl 6-chloronicotinate, and what kind of structural information do they provide?

A1: The research employed a combination of spectroscopic techniques, including Fourier-transform infrared (FT-IR), Fourier-transform Raman, dispersive Raman, and nuclear magnetic resonance (NMR) spectroscopy [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.